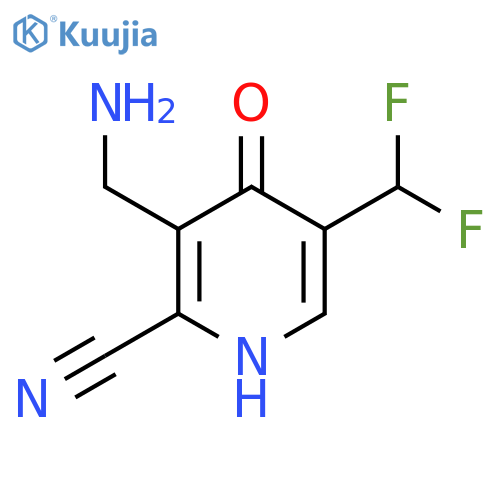

Cas no 1804492-82-7 (3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine)

1804492-82-7 structure

商品名:3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine

CAS番号:1804492-82-7

MF:C8H7F2N3O

メガワット:199.157488107681

CID:4875100

3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine

-

- インチ: 1S/C8H7F2N3O/c9-8(10)5-3-13-6(2-12)4(1-11)7(5)14/h3,8H,1,11H2,(H,13,14)

- InChIKey: UVMGHVZAYHZMOO-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CNC(C#N)=C(CN)C1=O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 375

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 78.9

3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029043463-1g |

3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine |

1804492-82-7 | 97% | 1g |

$1,519.80 | 2022-04-02 |

3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

1804492-82-7 (3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量